LogP Comparison: Intermediate Lipophilicity Between Dimethyl Trisulfide and Diethyl Trisulfide
1-(Ethoxytrisulfanyl)butan-1-one exhibits a computed LogP of 3.29, which positions it at an intermediate hydrophobicity between the simplest organic trisulfide, dimethyl trisulfide (DMTS, LogP 2.93), and the more lipophilic symmetrical diethyl trisulfide (LogP 3.99) . This represents a +0.36 log-unit increase over DMTS and a −0.70 log-unit decrease relative to diethyl trisulfide, translating to an approximately 2.3-fold greater octanol partitioning than DMTS and roughly 5-fold lower than diethyl trisulfide . For flavor formulation, this intermediate LogP value predicts a modulated release profile that is neither as rapidly volatile as DMTS nor as persistently retained in lipophilic matrices as diethyl trisulfide [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) – computed |
|---|---|
| Target Compound Data | LogP = 3.29 |
| Comparator Or Baseline | Dimethyl trisulfide (DMTS): LogP 2.93; Diethyl trisulfide: LogP 3.99 |
| Quantified Difference | +0.36 vs. DMTS; −0.70 vs. diethyl trisulfide (~2.3× greater octanol partitioning than DMTS) |
| Conditions | Computed LogP values from standardized XLogP3 or equivalent algorithms; data from independent chemical databases |
Why This Matters
LogP differences of this magnitude are sufficient to alter flavor release kinetics and formulation behavior in multi-component food or fragrance systems, making generic substitution a risk to sensory consistency.
- [1] McGorrin, R.J. The Significance of Volatile Sulfur Compounds in Food Flavors. In Volatile Sulfur Compounds in Food (ACS Symposium Series), 2011, Chapter 1, pp 3–31. (Class-level reference for LogP-flavor release relationship). View Source
